molecular formula C14H19NS B2490458 4-(1-Adamantyl)-2-methylthiazole CAS No. 19735-72-9

4-(1-Adamantyl)-2-methylthiazole

Cat. No.: B2490458
CAS No.: 19735-72-9
M. Wt: 233.37
InChI Key: MJWMPQJTRWLIKB-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-2-methylthiazole is a heterocyclic compound with the molecular formula C14H19NS. It features an adamantyl group attached to a thiazole ring, making it a unique structure in organic chemistry. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-2-methylthiazole typically involves the reaction of 1-adamantyl bromide with 2-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Adamantyl)-2-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The adamantyl group can participate in electrophilic substitution reactions, often facilitated by Lewis acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Lewis acids like aluminum chloride or boron trifluoride.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted adamantyl derivatives.

Scientific Research Applications

4-(1-Adamantyl)-2-methylthiazole has various applications in scientific research:

Comparison with Similar Compounds

    Adamantane: A parent compound with a similar rigid structure.

    2-Methylthiazole: Shares the thiazole ring but lacks the adamantyl group.

    1-Adamantylamine: Contains the adamantyl group but differs in its functional groups.

Uniqueness: 4-(1-Adamantyl)-2-methylthiazole is unique due to the combination of the adamantyl group and the thiazole ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, rigidity, and potential biological activity compared to its individual components .

Biological Activity

4-(1-Adamantyl)-2-methylthiazole is a compound that belongs to the thiazole family, which has gained attention for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

This compound is characterized by the following structure:

  • Molecular Formula : C_{12}H_{15}N_{1}S_{1}
  • CAS Number : 19735-72-9

Physical Properties

  • Molecular Weight : 219.32 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazoles are known to bind with high affinity to multiple receptors and enzymes, influencing several biochemical pathways.

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, which can modulate neuronal signaling.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, similar to other thiazole derivatives .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. For example, compounds containing thiazole scaffolds have shown activity against various bacterial strains and fungi:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 μg/mL
This compoundEscherichia coli16 μg/mL
This compoundCandida albicans12 μg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Potential

Thiazoles have been studied for their anticancer properties. A related compound exhibited significant cytotoxicity against various cancer cell lines, indicating that this compound could also possess similar properties:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 20 μM across different cell lines, suggesting moderate to high potency in inhibiting cancer cell proliferation .

Synthesis and Evaluation

Recent studies have synthesized various thiazole derivatives, including this compound, and evaluated their biological activities. For instance, a study demonstrated that modifications in the thiazole structure significantly affected its biological activity, leading to the identification of more potent analogs .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazoles has revealed that specific substitutions on the thiazole ring can enhance biological activity. For example:

  • Substituting different alkyl groups on the nitrogen atom of the thiazole ring improved antimicrobial efficacy.
  • Modifications at the methyl group position led to increased cytotoxicity against cancer cell lines.

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of thiazoles .

Properties

IUPAC Name

4-(1-adamantyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NS/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWMPQJTRWLIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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